2-(Thiophen-3-yl)ethyl 2-bromopropanoate
Description
2-(Thiophen-3-yl)ethyl 2-bromopropanoate is an organobromine compound featuring a thiophene ring linked via an ethyl ester group to a 2-bromopropanoate moiety. Its synthesis typically involves the reaction of thiophene derivatives with α-halo carbonyl compounds, such as ethyl 2-bromopropanoate, under conditions optimized for nucleophilic substitution or esterification . This compound is of interest in medicinal chemistry due to the electron-rich thiophene ring, which enhances interactions with biological targets, and the bromine atom, which serves as a reactive site for further functionalization. Applications include its role as a precursor in the synthesis of antimicrobial agents, particularly thiazolidine and imidazole derivatives .
Properties
CAS No. |
877433-57-3 |
|---|---|
Molecular Formula |
C9H11BrO2S |
Molecular Weight |
263.15 g/mol |
IUPAC Name |
2-thiophen-3-ylethyl 2-bromopropanoate |
InChI |
InChI=1S/C9H11BrO2S/c1-7(10)9(11)12-4-2-8-3-5-13-6-8/h3,5-7H,2,4H2,1H3 |
InChI Key |
JSXALVDOXLWZCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCC1=CSC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)ethyl 2-bromopropanoate typically involves the esterification of 2-(thiophen-3-yl)ethanol with 2-bromopropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of 2-(Thiophen-3-yl)ethyl 2-bromopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)ethyl 2-bromopropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
2-(Thiophen-3-yl)ethyl 2-bromopropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)ethyl 2-bromopropanoate largely depends on its chemical reactivity. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The thiophene ring can also engage in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Ethyl 2-Bromopropanoate
Structural Differences: Ethyl 2-bromopropanoate lacks the thiophen-3-yl ethyl group present in the target compound. Its simpler structure consists of a bromine atom at the α-position of the propanoate ester. Reactivity: As a reactant in thiazolidine synthesis, ethyl 2-bromopropanoate reacts with thiosemicarbazones to form antimicrobial thiazolidine derivatives. However, the absence of the thiophene group limits its direct biological activity compared to 2-(thiophen-3-yl)ethyl 2-bromopropanoate, which may exhibit enhanced binding affinity due to aromatic interactions . Applications: Primarily used as a synthetic intermediate, unlike the target compound, which may serve dual roles as both an intermediate and a bioactive scaffold.
Chloroacetone
Structural Differences: Chloroacetone features a chlorine atom instead of bromine and a ketone group instead of an ester. Reactivity: The ketone group undergoes nucleophilic additions, while the α-chloro site is less reactive than α-bromo sites in esterified compounds. This results in slower reaction kinetics in thiazolidine formation compared to brominated analogs . Biological Activity: Chloroacetone-derived thiazolidines (e.g., compound 58 in ) show moderate antifungal activity, but brominated analogs like those from 2-(thiophen-3-yl)ethyl 2-bromopropanoate may exhibit higher potency due to bromine’s leaving-group efficiency and thiophene’s electronic effects .
Imidazole Derivatives (e.g., Compound 5b in )
Structural Differences: Compound 5b incorporates a 2-(thiophen-3-yl)ethoxy group within an imidazole framework, contrasting with the ester-linked thiophene in the target compound. Biological Activity: These derivatives demonstrate antibacterial activity, targeting pathogens like C. albicans and S. cerevisiae. The imidazole ring contributes to nitrogen-based hydrogen bonding, while the thiophene group enhances lipophilicity. In comparison, 2-(thiophen-3-yl)ethyl 2-bromopropanoate’s ester group may favor hydrolysis-driven prodrug activation .
Ethyl 3-Bromo-2-(bromomethyl)propionate
Structural Differences: This compound has two bromine atoms (at the 3-position and a bromomethyl group), increasing its molecular weight and steric hindrance compared to the monobrominated target compound. Reactivity: The dual bromination sites enable diverse substitution pathways but may reduce selectivity in reactions. The target compound’s single bromine at the α-position offers more predictable reactivity for targeted modifications .
Comparative Analysis Table
Key Research Findings
- Synthetic Utility: 2-(Thiophen-3-yl)ethyl 2-bromopropanoate outperforms chloroacetone in thiazolidine synthesis due to bromine’s superior leaving-group ability, yielding compounds with antifungal activity comparable to ketoconazole .
- Biological Performance: Thiophene-containing derivatives (e.g., compound 59b in ) exhibit enhanced activity over non-aromatic analogs, underscoring the importance of the thiophene ring in target binding .
- Stability Considerations : The ester group in the target compound may confer better hydrolytic stability than imidazole derivatives, which are prone to metabolic degradation .
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